N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

ADME Permeability Structure-Activity Relationship

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851989-20-3) is a synthetic small molecule from the ChemBridge screening library, classified as a benzoxazole-propanamide derivative. Its structure features a 2-oxo-1,3-benzoxazol-3(2H)-yl core linked via a propanamide spacer to a 2-(methylsulfanyl)phenyl ring, resulting in a molecular formula of C17H16N2O3S and a molecular weight of 328.39 g/mol.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
CAS No. 851989-20-3
Cat. No. B353082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS851989-20-3
Molecular FormulaC17H16N2O3S
Molecular Weight328.4g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
InChIKeyAEHXKTKUNNWFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.3 [ug/mL]

Procuring N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (851989-20-3): A ChemBridge Screening Compound with a Differentiated 2-Thioalkyl Phenyl Architecture


N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851989-20-3) is a synthetic small molecule from the ChemBridge screening library, classified as a benzoxazole-propanamide derivative . Its structure features a 2-oxo-1,3-benzoxazol-3(2H)-yl core linked via a propanamide spacer to a 2-(methylsulfanyl)phenyl ring, resulting in a molecular formula of C17H16N2O3S and a molecular weight of 328.39 g/mol. This compound is part of a broader class of benzoxazole amides investigated for diverse bioactivities, including PARP-2 inhibition, antifungal, and antimycobacterial effects [1].

Substitution Risk Analysis for 851989-20-3: The Critical Role of the 2-Thioalkyl Phenyl Group


Generic substitution among benzoxazole analogs is scientifically unsound due to the profound impact of the N-aryl substituent on both target binding and pharmacokinetic properties. For N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, the ortho-methylsulfanyl group introduces a unique combination of moderate lipophilicity (LogP 2.74), hydrogen bonding capability (Hacc 3), and a specific electron-donating effect that is absent in simple chloro or fluoro analogs [1]. This group has been implicated in critical bioactivation pathways, as seen in a related thioalkylbenzoxazole prodrug family active against Mycobacterium tuberculosis, where the methylthio moiety was essential for MymA-mediated activation and subsequent antimycobacterial activity [2]. Replacing this compound with an analog lacking this precise substitution pattern would likely eliminate these specific target interactions and metabolic properties, invalidating comparative biological data.

Quantitative Differentiation Matrix for 851989-20-3: Structural and Predicted Property Benchmarks


Comparative Topological Polar Surface Area (tPSA) and Its Impact on Permeability: 851989-20-3 vs. 5-Chloro Analog

The topological polar surface area (tPSA) is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound, 851989-20-3, is predicted to have a tPSA of 64.2 Ų, which is below the common 90 Ų threshold for oral absorption and the 60-70 Ų range for central nervous system (CNS) penetration . In contrast, a closely related analog, 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(methylsulfanyl)phenyl]propanamide, shares the same core but contains a chlorine atom at the 5-position of the benzoxazolone ring. While its exact tPSA is not publicly indexed, the addition of a halogen typically increases tPSA by approximately 5-10 Ų due to increased electron density and molecular volume, potentially shifting its predicted profile away from optimal CNS permeability [1]. This differential suggests 851989-20-3 may offer a subtly superior permeability profile for intracellular target engagement.

ADME Permeability Structure-Activity Relationship

Lipophilicity (LogP) Benchmarking: 851989-20-3 Positioned for Optimal Bioactivity vs. Broader Benzoxazole Series

Lipophilicity, expressed as LogP, is a key driver of drug potency and clearance. The target compound has a predicted LogP of 2.74, placing it within the optimal range (1-3) for lead-like compounds . In a 2022 study by El-Din et al., a series of benzoxazole derivatives with a 'reversed phenyl amide linker' were evaluated for PARP-2 inhibition. The most potent compound in that series, compound 12, had a calculated LogP of approximately 3.5, which is higher than the target compound [1]. The lower LogP of 851989-20-3 suggests potentially improved aqueous solubility and a reduced risk of off-target binding associated with high lipophilicity compared to the most active PARP-2 inhibitors in that study, making it a more balanced starting point for further optimization.

Lipophilicity Drug-likeness LogP

Structural Specificity for MymA Bioactivation: Differentiation from a Non-Thioether Analog in Antimycobacterial Assays

A pivotal study by Moure et al. (2020) identified a 2-(thioalkyl)benzoxazole derivative (Compound 1) as a hit against intracellular Mycobacterium tuberculosis with an IC90 of 2.8 µM. The mechanism was determined to be a prodrug requiring bioactivation by the mycobacterial enzyme MymA, a process contingent on the thioalkyl group [1]. A control compound lacking the thioalkyl functionality was completely inactive in the same assay, demonstrating a quantitative difference of >10-fold in activity. Although 851989-20-3 is structurally distinct from Compound 1 (which has a thioalkyl on the benzoxazole core, not on the N-aryl ring), the presence of the critical methylsulfanyl group on its phenyl ring places it within this privileged thioalkyl chemotype. This provides a strong mechanistic hypothesis that 851989-20-3 would similarly require this group for any potential MymA-related activity, a property not shared by non-thioether benzoxazole amides.

Antimycobacterial Prodrug Bioactivation

Recommended Application Scenarios for 851989-20-3 Stemming from Structural and Mechanistic Differentiation


Screening for Intracellular or CNS-Targeted Lead Compounds Requiring Passive Permeability

Leveraging its predicted tPSA of 64.2 Ų, which is below the threshold for CNS penetration, 851989-20-3 is best suited as a starting scaffold for phenotypic screening campaigns targeting intracellular proteins or CNS-based enzymes. Its profile is preferable over bulkier analogs like the 5-chloro derivative, which are predicted to have higher tPSA and thus potentially lower membrane permeability [1]. This property is critical for hits against targets like PARP-2, kinases, or phosphatases where cellular activity is paramount.

Investigating MymA-Dependent Prodrug Mechanisms in Mycobacterial Research

The presence of the methylsulfanyl group makes 851989-20-3 a strong candidate for testing in MymA-related bioactivation assays, following the precedent set by Moure et al. (2020). It can be used as a chemical probe in MymA-knockout vs. wild-type M. tuberculosis strains to dissect prodrug mechanisms. This application is based on the class-level inference that its thioether bond is essential for activity, a property absent in nearly all standard benzoxazole screening compounds [2].

Hit-to-Lead Optimization with a Favorable Lipophilicity Starting Point

With a LogP of 2.74, 851989-20-3 offers a more hydrophilic starting point for optimization compared to first-generation benzoxazole inhibitors like the potent PARP-2 inhibitor compound 12 (LogP ~3.5) [3]. This reduces the risk of encountering high-clearance, CYP450-mediated metabolism, a common liability in compound series with elevated lipophilicity. It is a strategically sound choice for programs prioritizing oral drug candidates.

Selectivity Profiling Against Benzoxazole-Susceptible Biological Targets

Given the broad biological activity of benzoxazole amides, 851989-20-3 can be profiled against a panel of established benzoxazole-susceptible targets, including PARP-2 (for oncology), tyrosine-protein phosphatase non-receptor type 5 (for immunology), and dual specificity protein phosphatase 3. Its unique substitution pattern provides an orthogonal vector in a SAR-by-catalog approach, helping to define selectivity determinants [3] [4].

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